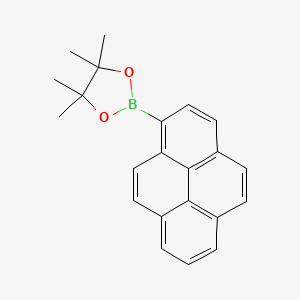

4,4,5,5-Tetramethyl-2-(pyren-1-YL)-1,3,2-dioxaborolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-pyren-1-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-13-11-16-9-8-14-6-5-7-15-10-12-17(18)20(16)19(14)15/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBXSUBZBOVYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=CC=CC5=C4C3=C(C=C2)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454445 | |

| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349666-24-6 | |

| Record name | 4,4,5,5-TETRAMETHYL-2-(PYREN-1-YL)-1,3,2-DIOXABOROLANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, a pyrene-containing boronic acid pinacol ester. This compound has garnered significant interest for its unique mechanoluminescent and vapochromic properties. This document is intended for researchers, scientists, and professionals in the fields of materials science and organic chemistry. It details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction and Discovery

The compound this compound, hereafter referred to as Py-Bpin, was first brought to prominence in a 2016 publication in Chemical Communications by Wang et al.[1] The discovery was centered on the investigation of novel mechanoluminescent (ML) materials. The researchers synthesized two pyrene boronic acid cyclic esters and found that Py-Bpin, with its 5-membered dioxaborolane ring, exhibited reversible mechanoluminescence with a rapid self-recovery at room temperature.[1] This was a significant finding as it presented a new class of ML materials based on boronic acid esters. The research highlighted the compound's potential for applications in dynamic data storage and self-erasing writing boards due to its environmentally friendly and energy-efficient properties.[1]

Physicochemical and Structural Data

A summary of the key physical and chemical properties of Py-Bpin is provided in Table 1. The crystal structure data, as reported on PubChem, is detailed in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₁BO₂ | PubChem[2] |

| Molecular Weight | 328.2 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 349666-24-6 | PubChem[2] |

| Appearance | White to off-white crystalline powder | TCI Chemicals |

| Melting Point | 247-251 °C (for the corresponding boronic acid) | Sigma-Aldrich[3] |

| Purity | >97.0% | Chemsrc[4] |

Table 2: Crystal Structure Data of this compound

| Parameter | Value | Source |

| Crystal System | Monoclinic | PubChem[2] |

| Space Group | P 1 21/c 1 | PubChem[2] |

| a | 11.7096 Å | PubChem[2] |

| b | 10.8168 Å | PubChem[2] |

| c | 14.2151 Å | PubChem[2] |

| α | 90.00° | PubChem[2] |

| β | 91.551° | PubChem[2] |

| γ | 90.00° | PubChem[2] |

| Z | 4 | PubChem[2] |

Synthesis Methodology

The synthesis of this compound can be achieved through a palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of a pyrene halide (e.g., 1-bromopyrene) with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

General Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: General workflow for the synthesis of Py-Bpin via Miyaura borylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Miyaura borylation reactions for the synthesis of aryl boronic esters.

Materials:

-

1-Bromopyrene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (DCM)

Equipment:

-

Schlenk flask or three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromopyrene (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv.), and potassium acetate (3.0 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe. The reaction mixture should be a suspension.

-

Reaction: Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to afford the pure this compound as a solid.

Characterization Data

The synthesized product should be characterized by standard analytical techniques to confirm its identity and purity. Representative characterization data is provided in Table 3.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.0-8.3 (m, 9H, Ar-H), 1.45 (s, 12H, -C(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 131.5, 131.0, 130.9, 128.6, 127.6, 127.5, 125.9, 125.1, 124.9, 124.8, 124.3, 83.9, 25.0 |

| Mass Spec (HRMS) | Calculated for C₂₂H₂₁BO₂: [M+H]⁺, Found: [M+H]⁺ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Applications and Future Directions

The primary application of this compound lies in the field of materials science. Its notable properties include:

-

Mechanoluminescence: The ability to emit light upon the application of mechanical stress. The rapid self-recovery of this property is a key advantage.[1]

-

Vapochromism: The change in color upon exposure to solvent vapors.[1]

These characteristics make it a promising candidate for use in:

-

Smart sensors

-

Security inks

-

Damage detection in materials

-

Novel display technologies

As this compound is a boronic ester, it can also serve as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to introduce the pyrene moiety into more complex molecular architectures for applications in organic electronics and photovoltaics.

Given its discovery in the context of materials science, there is currently no established link to specific signaling pathways or direct applications in drug development. Future research may explore its biological properties, but its primary focus remains on advanced materials.

Logical Relationships in Synthesis

The synthesis of Py-Bpin is a well-defined process with clear logical dependencies, as illustrated in the following diagram.

References

- 1. Pyrene boronic acid cyclic ester: a new fast self-recovering mechanoluminescent material at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C22H21BO2 | CID 11077956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyrene-1-boronic acid = 95.0 164461-18-1 [sigmaaldrich.com]

- 4. Pyrenyl-1-boronic acid pinacol ester | CAS#:349666-24-6 | Chemsrc [chemsrc.com]

A Technical Guide to the Photophysical Properties of Pyrene-1-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a detailed examination of the photophysical properties of pyrene-1-boronic acid pinacol ester, a fluorescent probe of significant interest in chemical sensing and biological imaging. By conjugating the environmentally sensitive pyrene fluorophore with a versatile boronic acid pinacol ester moiety, this compound serves as a powerful tool for detecting biologically relevant analytes, particularly those containing cis-diol functionalities such as saccharides and catechols. This document outlines the fundamental photophysical characteristics of the pyrene core, discusses the role of the boronic acid group in sensing mechanisms, provides detailed experimental protocols for characterization, and visualizes key processes and workflows.

Introduction: The Synergy of Pyrene and Boronic Acid

Pyrene-1-boronic acid pinacol ester combines the exceptional photophysical attributes of the pyrene fluorophore with the specific binding capabilities of the boronic acid functional group. This synergistic design has propelled the development of sophisticated fluorescent sensors for a variety of applications.

-

The Pyrene Fluorophore : As a polycyclic aromatic hydrocarbon, pyrene is celebrated for its distinct photophysical behavior. It exhibits a high fluorescence quantum yield and a notably long fluorescence lifetime. A hallmark of pyrene is its capacity to form "excimers" (excited-state dimers) at increased concentrations or when two pyrene units are in close proximity.[1] This results in a characteristic broad, red-shifted emission in addition to its structured monomer emission, a feature widely used in ratiometric sensing.[1]

-

The Boronic Acid Pinacol Ester Moiety : Boronic acids and their esters function as Lewis acids that can covalently and reversibly bind with molecules featuring 1,2- or 1,3-diol groups to form cyclic boronate esters. This interaction is central to their application as synthetic receptors for crucial biological molecules like glucose and dopamine.[2] The pinacol ester serves as a protecting group for the boronic acid, enhancing its stability and utility in organic synthesis.

Core Photophysical Properties

While specific quantitative data for pyrene-1-boronic acid pinacol ester is not extensively published, the photophysical behavior is dominated by the pyrene core. The boronic acid pinacol ester group primarily modulates these intrinsic properties upon interaction with analytes. The following tables summarize the well-characterized photophysical properties of the parent pyrene molecule, which serve as a foundational baseline.

Absorption and Emission Data of Pyrene

The absorption spectrum of pyrene features sharp vibronic bands. Its fluorescence emission is also characterized by a distinct vibronic structure, the relative intensity of which is sensitive to the polarity of the local environment.

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Cyclohexane | 335.2, 319, 305 | 373, 384, 393 |

| Ethanol | 336, 321, 307 | 373, 384, 394 |

| Acetone | 336, 321, 308 | 374, 385, 395 |

| Dichloromethane | 340, 325 | 375, 385, 397[3] |

Data for pyrene, compiled from various sources.[3][4]

Fluorescence Quantum Yield and Lifetime of Pyrene

The fluorescence quantum yield (Φ_F) and lifetime (τ_F) are critical parameters that define the efficiency and temporal characteristics of the fluorescence process. These are also highly dependent on the solvent environment and the presence of quenchers like molecular oxygen.

| Solvent | Quantum Yield (Φ_F) | Lifetime (τ_F, ns) | Conditions |

| Cyclohexane | 0.32[4] | 458 | Degassed[5] |

| Cyclohexane | ~0.65 | 338-408 | Air-equilibrated[6] |

| 1,2-Dichloroethane | - | 187-202 | Air-equilibrated[6] |

| Dimethyl Sulfoxide | - | 238-275 | Air-equilibrated[6] |

| Water | - | 127 | Air-saturated[5] |

| Water | - | 194 | Degassed[5] |

Data for pyrene, compiled from various sources.

Expected Influence of the Boronic Acid Pinacol Ester Group: In the unbound state, the boronic acid moiety can act as a quencher for the pyrene fluorescence through mechanisms like Photoinduced Electron Transfer (PET). This would be expected to result in a lower quantum yield and a shorter fluorescence lifetime for pyrene-1-boronic acid pinacol ester compared to the parent pyrene molecule.

Sensing Mechanism and Visualization

The primary application of pyrene-1-boronic acid pinacol ester is in the detection of diol-containing analytes. The binding event at the boron center modulates the electronic properties of the molecule, leading to a distinct change in the fluorescence output.

Analyte Binding and Fluorescence Response

The sensing mechanism involves the hydrolysis of the pinacol ester followed by the formation of a cyclic boronate ester with the target analyte. This transformation alters the electron-donating/withdrawing nature of the boron substituent, which in turn affects the de-excitation pathway of the pyrene fluorophore. Typically, this binding event inhibits the PET quenching pathway, leading to a "turn-on" fluorescence response, characterized by an increase in both fluorescence intensity and lifetime.

Caption: Analyte binding mechanism of a pyrene-boronic acid sensor.

Experimental Protocols

Accurate characterization of the photophysical properties of pyrene-1-boronic acid pinacol ester requires standardized experimental procedures.

General Workflow for Photophysical Characterization

The following diagram illustrates a typical workflow for the comprehensive photophysical analysis of a fluorescent probe.

Caption: Workflow for photophysical characterization of a fluorophore.

Protocol for UV-Vis Absorption Spectroscopy

-

Solvent Selection : Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 250-500 nm for pyrene derivatives).

-

Sample Preparation : Prepare a stock solution of pyrene-1-boronic acid pinacol ester of known concentration (e.g., 1 mM in THF or Dichloromethane). From this, prepare a dilute solution (e.g., 1-10 µM) in a 1 cm path length quartz cuvette. The absorbance at the maximum should ideally be between 0.1 and 1.0.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Measurement :

-

Record a baseline spectrum with a cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Protocol for Steady-State Fluorescence Spectroscopy

-

Sample Preparation : Prepare a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner-filter effects.

-

Instrumentation : Use a calibrated spectrofluorometer.

-

Measurement :

-

Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum (e.g., ~340 nm).

-

Scan the emission spectrum over a range that covers the expected pyrene monomer and potential excimer emission (e.g., 350-600 nm).

-

Record the emission spectrum, ensuring appropriate slit widths to balance signal intensity and spectral resolution.

-

Identify the wavelengths of maximum emission.

-

Protocol for Relative Fluorescence Quantum Yield (Φ_F) Measurement

The comparative method using a well-characterized standard is most common.

-

Standard Selection : Choose a fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54, or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.95).

-

Sample Preparation :

-

Prepare a series of solutions of both the standard and the test sample at different concentrations.

-

Ensure the absorbance of all solutions is kept below 0.1 at the excitation wavelength to maintain a linear relationship between absorbance and fluorescence.

-

-

Data Acquisition :

-

Measure the UV-Vis absorption spectrum for each solution.

-

Measure the integrated fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

-

Calculation : The quantum yield of the sample (Φ_x) is calculated using the following equation:

Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

where:

-

Φ_st is the quantum yield of the standard.

-

Grad_x and Grad_st are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_x and n_st are the refractive indices of the sample and standard solvents, respectively.

-

Protocol for Fluorescence Lifetime (τ_F) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for its high sensitivity and precision.

-

Instrumentation : A TCSPC system consisting of a pulsed light source (e.g., a picosecond diode laser or pulsed LED with λ_ex ~340 nm), a sample holder, emission optics, a fast single-photon detector, and timing electronics.

-

Sample Preparation : Prepare a dilute, and preferably degassed, solution of the sample as for fluorescence measurements. Degassing (e.g., by bubbling with N₂ or Ar for 15-20 minutes) is crucial to remove oxygen, a potent quencher that can shorten the lifetime.

-

Data Acquisition :

-

Measure the instrument response function (IRF) by scattering the excitation light into the detector using a non-fluorescent scattering solution (e.g., a dilute colloidal silica solution).

-

Collect the fluorescence decay profile of the sample by exciting at a suitable wavelength and collecting emission at the fluorescence maximum. Ensure the time window is long enough to capture the full decay (at least 5-10 times the expected lifetime).

-

-

Data Analysis :

-

Perform deconvolution of the sample's fluorescence decay profile with the IRF.

-

Fit the resulting data to a single or multi-exponential decay model to extract the fluorescence lifetime(s).

-

Conclusion

Pyrene-1-boronic acid pinacol ester is a valuable molecular tool for researchers in chemistry, biology, and materials science. Its photophysical properties, rooted in the pyrene chromophore, are intelligently modulated by the analyte-responsive boronic acid moiety. While a complete set of quantitative photophysical data for this specific ester is yet to be fully documented in the literature, a thorough understanding of the parent pyrene molecule provides a robust framework for its application. The detailed protocols and conceptual diagrams presented in this guide offer a comprehensive resource for the effective characterization and utilization of this versatile fluorescent probe in advanced research and development settings.

References

Spectroscopic Analysis of Pyrene-1-Boronic Acid Pinacol Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of pyrene-1-boronic acid pinacol ester, a fluorescent probe with significant potential in biomedical research and drug development. This document details the expected spectroscopic characteristics, experimental protocols for its analysis, and its application in signaling pathways, particularly in the context of saccharide sensing.

Introduction

Pyrene-1-boronic acid pinacol ester is an aromatic compound that combines the unique photophysical properties of the pyrene moiety with the versatile reactivity of a boronic acid pinacol ester. The pyrene core is a well-known polycyclic aromatic hydrocarbon (PAH) that exhibits a strong and environmentally sensitive fluorescence emission, including the formation of an excited-state dimer known as an excimer. The boronic acid pinacol ester group serves as a recognition site for diol-containing molecules, such as saccharides, leading to changes in the spectroscopic properties of the pyrene fluorophore upon binding. This dual functionality makes it a valuable tool for the development of fluorescent sensors for biologically important analytes.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data (Estimated)

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Notes |

| ¹H NMR | Solvent: CDCl₃ | ||

| Pyrene-H | 8.0 - 9.0 | m | Aromatic protons of the pyrene ring. |

| Pinacol-CH₃ | ~1.35 | s | Methyl protons of the pinacol group. |

| ¹³C NMR | Solvent: CDCl₃ | ||

| Pyrene-C | 120 - 135 | Aromatic carbons of the pyrene ring. | |

| Pyrene-C-B | ~130 (broad) | Carbon attached to the boron atom; signal is often broad due to quadrupolar relaxation of the boron nucleus. | |

| Pinacol-C | ~84 | Quaternary carbons of the pinacol group. | |

| Pinacol-CH₃ | ~25 | Methyl carbons of the pinacol group. |

Table 2: Ultraviolet-Visible (UV-Vis) Absorption Data

| Solvent | λ_abs (nm) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |

| Cyclohexane | ~335, ~320, ~273, ~263, ~241 | Not Reported |

| Dichloromethane | ~342, ~326, ~276, ~265, ~243 | Not Reported |

Note: The absorption maxima are based on the characteristic vibronic structure of the pyrene chromophore and may exhibit slight shifts depending on the solvent polarity.

Table 3: Fluorescence Emission Data

| Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

| Cyclohexane | ~335 | ~375, ~385, ~395 (monomer) | ~0.3-0.7 |

| Dichloromethane | ~342 | ~378, ~388, ~398 (monomer) | Not Reported |

Note: Pyrene derivatives are known for their structured monomer emission spectra. At higher concentrations, a broad, structureless excimer emission band can be observed at longer wavelengths (around 470 nm).

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of pyrene-1-boronic acid pinacol ester.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon-13 NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Objective: To determine the absorption maxima and molar extinction coefficient of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mM) in a suitable UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile). Prepare a series of dilutions to obtain a final concentration in the range of 1-10 µM.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the solvent-filled cuvettes.

-

Record the absorption spectrum of the sample solution from approximately 200 to 500 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_abs). If the concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima, and the fluorescence quantum yield.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects) in a fluorescence-grade solvent.

-

Instrumentation: Use a spectrofluorometer.

-

Emission Spectrum Acquisition:

-

Set the excitation wavelength to one of the absorption maxima (e.g., 335 nm).

-

Scan the emission wavelengths over a range that covers the expected pyrene monomer and potential excimer emission (e.g., 350-600 nm).

-

-

Excitation Spectrum Acquisition:

-

Set the emission wavelength to one of the emission maxima (e.g., 385 nm).

-

Scan the excitation wavelengths over a range covering the absorption spectrum (e.g., 250-370 nm). The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and η is the refractive index of the solvent.

-

Visualization of Methodologies and Applications

Experimental Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of pyrene-1-boronic acid pinacol ester.

Signaling Pathway in Saccharide Sensing

Pyrene-1-boronic acid pinacol ester can be utilized as a fluorescent probe for the detection of saccharides. The underlying principle involves the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in many sugars. This interaction modulates the electronic properties of the pyrene fluorophore, leading to a detectable change in its fluorescence signal.

An In-depth Technical Guide to the Solubility and Stability of Pyrene-1-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of pyrene-1-boronic acid pinacol ester, a versatile building block in drug discovery, sensor development, and materials science. This document details its solubility characteristics, stability profile under various conditions, and provides established experimental protocols for its analysis.

Solubility Profile

Table 1: Qualitative and Expected Solubility of Pyrene-1-Boronic Acid Pinacol Ester

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Citations |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone, Chloroform | High | The polarity of these solvents can interact with the boronic ester group, while their organic nature accommodates the pyrene ring. Phenylboronic acid pinacol ester shows high solubility in chloroform and acetone.[1] |

| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl groups of protic solvents can hydrogen bond with the oxygen atoms of the pinacol ester. However, the large hydrophobic pyrene moiety limits overall solubility. |

| Non-polar | Hexane, Toluene, Methylcyclohexane | Low to Moderate | The aromatic nature of toluene may allow for π-stacking interactions with the pyrene core, leading to some solubility. Phenylboronic acid pinacol ester has low solubility in methylcyclohexane.[1] |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | The large, non-polar pyrene backbone results in significant hydrophobicity, leading to poor solubility in aqueous media.[3] |

Stability Profile

The stability of pyrene-1-boronic acid pinacol ester is a critical consideration for its storage, handling, and application. The primary degradation pathway is hydrolysis of the boronic ester bond.

Hydrolytic Stability

Pinacol esters of arylboronic acids are known to be susceptible to hydrolysis, yielding the corresponding boronic acid and pinacol. This reaction is influenced by pH, temperature, and the electronic properties of the aryl group.

-

Effect of pH: Hydrolysis is significantly accelerated at both acidic and basic pH, with greater stability observed under neutral conditions. Studies on phenylboronic acid pinacol esters show that hydrolysis is considerably faster at physiological pH (7.4) compared to neutral water.[4]

-

Solvent Effects: The presence of water in organic solvents can lead to hydrolysis, especially during purification steps like silica gel chromatography.[5] The use of a high percentage of organic solvent in analytical techniques like HILIC can prevent on-column hydrolysis.[6]

Thermal Stability

While specific Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) data for pyrene-1-boronic acid pinacol ester is not available, studies on the parent pyrene-1-boronic acid show exceptional thermal stability up to 600 °C. It is expected that the pinacol ester would have a lower, yet still significant, thermal stability. The pinacol group itself is relatively stable, but the B-O bonds in the ester are the likely point of thermal decomposition.

Photostability

The pyrene core of the molecule is photoactive and can undergo degradation upon exposure to UV light, especially in the presence of oxygen and certain solvents.[7]

-

Solvent Dependence: Studies on pyrene and its derivatives have shown that photodegradation is more pronounced in halogenated solvents like chloroform.[7]

-

Degradation Products: Photodegradation can lead to the formation of various oxidized pyrene species.[7]

Table 2: Summary of Stability Characteristics

| Stability Type | Conditions | General Observations & Citations |

| Hydrolytic | Aqueous solutions, acidic or basic pH | Susceptible to hydrolysis, yielding pyrene-1-boronic acid and pinacol. The rate is pH-dependent.[4] |

| Neutral pH, anhydrous organic solvents | Relatively stable, but care must be taken to exclude water.[5] | |

| Thermal | Inert atmosphere | Expected to be thermally stable to a high temperature, though likely less so than pyrene-1-boronic acid. |

| Photochemical | UV irradiation, presence of oxygen | The pyrene moiety is susceptible to photodegradation, with the rate being solvent-dependent.[7] |

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of pyrene-1-boronic acid pinacol ester to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for an extended period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the solution to pellet the excess solid.

-

Sample Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or fluorescence spectroscopy. A calibration curve prepared with known concentrations of the compound is used for quantification.[8]

Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the hydrolysis of the boronic ester.

-

Sample Preparation: Prepare a solution of pyrene-1-boronic acid pinacol ester of known concentration in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.

-

Initiation of Hydrolysis: Add a known amount of D₂O to the NMR tube.

-

NMR Analysis: Acquire ¹H NMR spectra at regular time intervals.

-

Data Analysis: Monitor the decrease in the integral of a characteristic peak of the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in the integral of a peak from the hydrolysis product (pyrene-1-boronic acid). The rate of hydrolysis can be determined by plotting the concentration of the pinacol ester versus time.[9][10]

Assessment of Stability by HPLC

This protocol can be used to assess the stability of the compound under various conditions (e.g., thermal, photochemical, different pH).

-

Sample Preparation: Prepare a stock solution of pyrene-1-boronic acid pinacol ester in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions: Aliquot the stock solution into several vials and subject them to the desired stress conditions (e.g., elevated temperature, UV light exposure, different pH buffers).

-

Time-Point Analysis: At specified time intervals, withdraw a sample from each vial.

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase that minimizes on-column hydrolysis (e.g., high organic content, neutral pH).[11] Use a UV or fluorescence detector for quantification.

-

Data Analysis: Determine the percentage of the remaining pyrene-1-boronic acid pinacol ester at each time point by comparing the peak area to that of an unstressed control sample.

Signaling Pathways and Experimental Workflows

Glucose Sensing via Fluorescence Resonance Energy Transfer (FRET)

Pyrene-boronic acid derivatives are widely used in the development of fluorescent glucose sensors. The binding of glucose to the boronic acid moiety can induce a change in the fluorescence properties of the pyrene fluorophore, often through mechanisms like FRET.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Pyrene-1-boronic acid, 95% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

Crystal Structure and Properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and key properties of 4,4,5,5-tetramethyl-2-(pyren-1-yl)-1,3,2-dioxaborolane, a fluorescent organoboron compound with notable mechanoluminescent properties. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed experimental protocols and data presented for practical application.

Introduction

This compound, also known as 1-pyreneboronic acid pinacol ester, is a polycyclic aromatic hydrocarbon derivative that has garnered significant interest due to its unique photophysical properties. Its rigid pyrene core coupled with the versatile boronic ester functionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. Furthermore, its crystalline form exhibits intriguing mechanoluminescence, the emission of light in response to mechanical stimuli, opening avenues for applications in sensing and smart materials.

Organoboron compounds, in general, are of significant interest in drug discovery due to their unique electronic properties and ability to form reversible covalent bonds with biological targets. While the direct application of this compound in a specific signaling pathway is not yet established, its potential as a fluorescent probe and a scaffold for novel therapeutics warrants detailed investigation.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The crystallographic data provides precise information on the molecular geometry and packing in the solid state, which is crucial for understanding its material properties.

Crystallographic Data

The key crystallographic parameters for this compound are summarized in the table below.

| Parameter | Value |

| Crystallography Open Database (COD) Number | 7124658 |

| Associated Article | Chemical Communications, 2016, 52 (62), 9679-9682 |

| Hermann-Mauguin Space Group Symbol | P 1 21/c 1 |

| a (Å) | 11.7096 |

| b (Å) | 10.8168 |

| c (Å) | 14.2151 |

| α (°) | 90.00 |

| β (°) | 91.551 |

| γ (°) | 90.00 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromopyrene and bis(pinacolato)diboron.

Materials:

-

1-Bromopyrene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon gas

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromopyrene (1.0 eq), bis(pinacolato)diboron (1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product as a white or off-white solid.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation or vapor diffusion.

Procedure (Slow Evaporation):

-

Dissolve the purified this compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at a concentration near saturation.

-

Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

-

Monitor the vial over several days to weeks for the formation of well-defined crystals.

Measurement of Mechanoluminescence

The mechanoluminescent properties can be investigated by subjecting the crystalline material to mechanical stress and detecting the emitted light.

Experimental Setup:

-

A light-tight chamber to exclude ambient light.

-

A mechanism for applying mechanical stress, such as a hydraulic press, a drop tower, or a piezoelectric transducer.

-

A light detector, such as a photomultiplier tube (PMT) or a sensitive CCD camera, to capture the emitted light.

-

A data acquisition system to record the intensity and duration of the luminescence.

Procedure:

-

Place a crystalline sample of this compound in the light-tight chamber.

-

Apply a controlled mechanical stress to the sample.

-

Simultaneously, record the light emission using the detector and data acquisition system.

-

Analyze the data to correlate the intensity and kinetics of the luminescence with the applied mechanical force.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic route to this compound.

Mechanoluminescence Phenomenon

Caption: Conceptual diagram of the mechanoluminescence process.

Applications and Future Directions

The unique properties of this compound position it as a promising candidate for various applications. Its mechanoluminescent behavior can be harnessed for the development of stress sensors, damage detection in materials, and security inks. In the realm of organic electronics, its fluorescent pyrene core suggests potential use in organic light-emitting diodes (OLEDs).

From a medicinal chemistry perspective, the pyrene moiety can serve as a fluorescent reporter for biological imaging, while the boronic ester group provides a handle for further chemical modifications to create targeted therapeutic agents. The broader class of organoboron compounds has shown significant promise in drug development, with several approved drugs for the treatment of cancers and infectious diseases. Future research could focus on incorporating this pyrene-boronic ester into larger molecules to probe biological processes or to develop novel therapeutic agents with dual diagnostic and therapeutic ("theranostic") capabilities.

Conclusion

This technical guide has summarized the key structural and synthetic aspects of this compound. The provided data and protocols offer a valuable resource for researchers interested in exploring the potential of this fascinating molecule in materials science and drug discovery. Further investigations into its biological activities and the optimization of its mechanoluminescent properties are anticipated to unveil new and exciting applications.

References

Illuminating the Molecular World: A Technical Guide to the Quantum Yield of Pyrene-Based Boronic Esters

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of pyrene-based boronic esters, a class of fluorescent probes of significant interest to researchers, scientists, and drug development professionals. By leveraging the unique photoluminescent characteristics of the pyrene fluorophore with the versatile analyte-binding capabilities of boronic esters, these compounds have emerged as powerful tools for the sensitive and selective detection of biologically relevant molecules such as saccharides and reactive oxygen species (ROS). This document details their signaling mechanisms, provides quantitative data on their fluorescence quantum yields, outlines key experimental protocols, and visualizes complex interactions through signaling pathway diagrams.

Core Principles: Fluorescence Modulation by Analyte Binding

Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and long fluorescence lifetime.[1] A key feature of pyrene is its ability to form excited-state dimers, known as excimers, at high concentrations, which results in a characteristic red-shifted and broad emission band.[1] The fluorescence of pyrene can be modulated by attaching a boronic acid moiety. In the absence of a target analyte, the boronic acid group can quench the pyrene fluorescence through mechanisms like Photoinduced Electron Transfer (PET).[1]

Boronic acids are known to reversibly bind with molecules containing 1,2- or 1,3-diol functionalities, such as saccharides, to form stable cyclic boronate esters.[1] This binding event alters the electronic properties of the boronic acid group, often inhibiting the PET process and leading to a "turn-on" of the pyrene fluorescence. Similarly, pyrene-based boronic esters can be designed to react with specific reactive oxygen species, like hydrogen peroxide, which oxidizes the boronate ester and results in a change in the fluorescence signal.[2][3]

Quantitative Analysis of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The following tables summarize the quantum yields of representative pyrene-based boronic esters, illustrating the change in their fluorescence upon interaction with analytes.

| Compound | Analyte (Concentration) | Solvent System | Quantum Yield (Φ) | Reference |

| o-N-(boronobenzyl)-6-methoxyquinolinium bromide (o-BMOQBA) | None | Water | 0.46 | [4] |

| m-N-(boronobenzyl)-6-methoxyquinolinium bromide (m-BMOQBA) | None | Water | 0.51 | [4] |

| p-N-(boronobenzyl)-6-methoxyquinolinium bromide (p-BMOQBA) | None | Water | 0.49 | [4] |

| N-benzyl-6-methoxyquinolinium bromide (BMOQ - control) | None | Water | 0.54 | [4] |

| Pyrene-based diboronic acid sensor 13 | None | 33.3% Methanol/Water (pH 7.77) | - | [5] |

| Pyrene-based diboronic acid sensor 13 + D-Glucose | D-Glucose | 33.3% Methanol/Water (pH 7.77) | - (F/F₀ = 3.9) | [5] |

| Pyrene-based diboronic acid sensor 13 + D-Fructose | D-Fructose | 33.3% Methanol/Water (pH 7.77) | - (F/F₀ = 1.9) | [5] |

| Pyrene-based probe Py-VPB | None | Aqueous solution | - | [4] |

| Pyrene-based probe Py-VPB + H₂O₂ | H₂O₂ (100 μM) | Aqueous solution | - (I₄₈₀/I₆₀₀ change of 66.5-fold) | [4] |

Note: F/F₀ represents the fluorescence enhancement factor. A dash (-) indicates that the specific quantum yield value was not provided in the reference, but the change in fluorescence intensity was reported.

Experimental Protocols

Synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

This protocol describes a common method for the synthesis of a pyrene-based boronic ester, a key precursor for many fluorescent probes.

Materials:

-

1-Bromopyrene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Hexane and Dichloromethane (DCM) for chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromopyrene (1.0 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask via cannula.

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient as the eluent to afford 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene as a white or off-white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Relative Fluorescence Quantum Yield

This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

-

Sample of the pyrene-based boronic ester

-

Spectroscopic grade solvents

Procedure:

-

Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and the sample.

-

Integrate the area under the emission spectra for both the standard and the sample solutions.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The resulting plots should be linear.

-

Calculate the slope (gradient) of the linear fits for both the standard (Grad_std) and the sample (Grad_smp).

-

Calculate the relative quantum yield (Φ_smp) of the sample using the following equation:

Φ_smp = Φ_std * (Grad_smp / Grad_std) * (η_smp² / η_std²)

where:

-

Φ_std is the quantum yield of the standard.

-

Grad_smp and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_smp and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for utilizing pyrene-based boronic ester probes.

Caption: Photoinduced Electron Transfer (PET) signaling pathway for a pyrene-based boronic acid saccharide sensor.

Caption: Oxidative signaling pathway for a pyrene-based boronic ester sensor for reactive oxygen species (ROS).

Caption: General experimental workflow for analyte detection using a pyrene-based boronic ester fluorescent probe.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Boronate‐Based Fluorescence Probes for the Detection of Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. theinstituteoffluorescence.com [theinstituteoffluorescence.com]

- 5. Recent Progress in Diboronic-Acid-Based Glucose Sensors [mdpi.com]

In-Depth Technical Guide: Photophysical Properties and Applications of Pyrene-1-boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence properties of pyrene-1-boronic acid pinacol ester, a versatile fluorophore with significant applications in sensing and bio-imaging. The document details the underlying principles of its fluorescence, experimental protocols for its characterization, and its application as a chemical sensor.

Core Principles of Pyrene-Based Fluorescence

Pyrene-1-boronic acid pinacol ester belongs to a class of fluorescent probes that leverage the unique photophysical characteristics of the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon known for its high fluorescence quantum yield and long fluorescence lifetime. A key feature of pyrene is its ability to form "excimers" (excited-state dimers) at high concentrations, which results in a characteristic broad, red-shifted emission band in addition to its structured monomer emission. This dual emission property makes pyrene a sensitive probe of its local environment.

The boronic acid group, and its pinacol ester derivative, serves as a recognition element for molecules containing cis-diol functionalities, such as saccharides (e.g., glucose) and catechols. The interaction between the boronic acid and a diol is a reversible covalent binding that forms a cyclic boronate ester. This binding event can modulate the fluorescence properties of the pyrene fluorophore, forming the basis of its sensing applications.

Quantitative Data: Fluorescence Lifetime

While the fluorescence lifetime of pyrene itself is well-characterized and highly sensitive to its environment, specific lifetime data for pyrene-1-boronic acid pinacol ester is not extensively reported in publicly available literature. However, the fluorescence lifetime of pyrene derivatives can be influenced by factors such as solvent polarity, viscosity, and the presence of quenchers. For instance, a 2-substituted pyrene derivative has been reported to have a long fluorescence lifetime of 165 ns.[1] It is important to note that the substitution pattern on the pyrene ring significantly impacts its photophysical properties.

In sensing applications, the fluorescence lifetime of pyrene-1-boronic acid is expected to change upon binding to a diol. This change is often attributed to the modulation of non-radiative decay pathways, such as photoinduced electron transfer (PET). In a typical PET-based sensor, the boronic acid moiety can quench the pyrene fluorescence in its unbound state. Upon binding to a diol, the PET process is inhibited, leading to an increase in both fluorescence intensity and lifetime.

The fluorescence decay of pyrene and its derivatives in various environments often exhibits multi-exponential behavior, indicating the presence of different excited-state species or conformations.

Table 1: Representative Fluorescence Lifetime Data for Pyrene Derivatives

| Compound/System | Fluorescence Lifetime (τ) [ns] | Conditions | Reference |

| Pyrene Excimer | >40 | In cellular extracts | [2] |

| Pyrene Excimer | ~40 | Used to detect specific mRNA | |

| 2-substituted Pyrene Derivative | 165 | Acetonitrile | [1] |

| Pyrene Monomer | ~7 | In cellular extracts | [2] |

Note: The fluorescence lifetime of pyrene-1-boronic acid pinacol ester is expected to be in a similar range to other pyrene derivatives but will be highly dependent on the specific experimental conditions.

Signaling Pathway: Diol Sensing Mechanism

The primary signaling pathway for pyrene-1-boronic acid as a fluorescent sensor for diols involves the reversible formation of a boronate ester, which in turn modulates the fluorescence output of the pyrene fluorophore, often through a photoinduced electron transfer (PET) mechanism.

References

The Luminescent World of Pyrene-Containing Organoboron Compounds: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The fusion of the highly fluorescent polycyclic aromatic hydrocarbon, pyrene, with the electron-deficient boron atom has given rise to a versatile class of organic compounds with tunable electronic and photophysical properties. These pyrene-containing organoboron compounds are at the forefront of materials science, finding applications in fluorescent sensors, organic light-emitting diodes (OLEDs), and bioimaging. This technical guide provides a comprehensive overview of their electronic properties, supported by detailed experimental protocols and a comparative analysis of their performance.

Core Concepts: The Interplay of Pyrene and Boron

The unique electronic characteristics of these compounds stem from the interplay between the electron-rich, π-conjugated pyrene core and the Lewis acidic boron center. The pyrene moiety serves as an excellent fluorophore, known for its high fluorescence quantum yield and characteristic excimer formation. The introduction of a boron atom can significantly modulate the electronic structure of the pyrene unit. Depending on the nature of the boron center (e.g., boronic acid, boronate ester, dimesitylboryl group, or integrated into a fused ring system), the lowest unoccupied molecular orbital (LUMO) of the molecule can be stabilized, leading to a reduction in the HOMO-LUMO gap. This tuning of the frontier molecular orbitals directly impacts the absorption and emission properties, as well as the redox potentials of the compounds.

Synthesis of Pyrene-Containing Organoboron Compounds

The synthesis of these compounds typically involves the functionalization of a pyrene core with a boron-containing moiety. Common synthetic strategies include:

-

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form a carbon-carbon bond between a pyrene halide (e.g., 1-bromopyrene) and a boronic acid or boronate ester.

-

Miyaura Borylation: This reaction introduces a boronate ester group onto the pyrene ring, typically starting from a pyrene halide and reacting it with a diboron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.

-

Lithiation and Borylation: Direct functionalization of pyrene can be achieved by lithiation at a specific position, followed by quenching with a boron electrophile such as trimethyl borate.

-

Borylative Cyclization: For the synthesis of boron-fused polycyclic aromatic hydrocarbons, intramolecular electrophilic C-H borylation has emerged as a powerful method.

Experimental Protocol: Synthesis of 1-Pyreneboronic Acid Pinacol Ester

A common precursor for many pyrene-containing organoboron compounds is 1-pyreneboronic acid pinacol ester. A typical synthesis protocol is as follows:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromopyrene (1 equiv.), bis(pinacolato)diboron (1.1 equiv.), potassium acetate (2.5 equiv.), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equiv.).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 1-pyreneboronic acid pinacol ester.

Photophysical Properties

Pyrene-containing organoboron compounds often exhibit intense fluorescence. Their absorption and emission characteristics are highly dependent on the substitution pattern and the nature of the organoboron unit.

-

Absorption: These compounds typically show strong absorption bands in the UV-visible region, corresponding to π-π* transitions of the pyrene core. The position of these bands can be red-shifted upon introduction of the boron moiety, indicating a decrease in the HOMO-LUMO gap.

-

Emission: The fluorescence emission is a key feature of these compounds. Many exhibit strong blue or green fluorescence in solution. The emission wavelength, quantum yield, and fluorescence lifetime are sensitive to the solvent polarity and the presence of analytes, which forms the basis for their sensing applications. Some pyrene-boron compounds also exhibit aggregation-induced emission (AIE) properties.[1]

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process and is typically determined using a comparative method with a well-characterized standard.[1]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard for the blue-green region.

-

Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength in a 1 cm path length cuvette.

-

Absorbance Measurement: Record the UV-Vis absorbance spectra of all solutions and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear. The quantum yield of the sample (ΦS) is calculated using the following equation:

ΦS = ΦR × (mS / mR) × (ηS2 / ηR2)

where Φ is the quantum yield, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts S and R refer to the sample and the reference standard, respectively.

Electrochemical Properties

The redox behavior of pyrene-containing organoboron compounds can be investigated using techniques like cyclic voltammetry (CV). The introduction of electron-withdrawing boryl groups generally lowers both the HOMO and LUMO energy levels, making the compounds easier to reduce and harder to oxidize compared to unsubstituted pyrene.

Experimental Protocol: Cyclic Voltammetry

-

Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[2]

-

Solution Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by bubbling with an inert gas for at least 15 minutes.

-

Measurement: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a set scan rate (e.g., 100 mV/s). The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The oxidation and reduction potentials are determined from the positions of the anodic and cathodic peaks in the voltammogram. The HOMO and LUMO energy levels can be estimated from the onset of the first oxidation and reduction potentials, respectively, using empirical formulas and a reference compound like ferrocene/ferrocenium (Fc/Fc+).

Quantitative Data Summary

The following tables summarize the photophysical and electrochemical data for a selection of pyrene-containing organoboron compounds from the literature.

Table 1: Photophysical Properties of Selected Pyrene-Containing Organoboron Compounds

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| Pyrene-BODIPY Dyad 1 | Toluene | 345, 498 | 510 | 0.85 | [3] |

| Pyrene-BODIPY Dyad 2 | THF | 344, 501 | 512 | 0.76 | [4] |

| Bi-nuclear Boron Complex 1 | DMSO | 486 | 542 | - | [1] |

| Bi-nuclear Boron Complex 2 | DMSO | 492 | 564 | - | [1] |

| P,B-Functionalized Pyrene 3 | DCM | 371 | 398, 420 | 0.28 | [5] |

| P,B-Functionalized Pyrene 6 | DCM | 400 | 422, 447 | 0.31 | [5] |

Table 2: Electrochemical Properties and Frontier Orbital Energies of Selected Pyrene-Containing Organoboron Compounds

| Compound | Eox (V vs. Fc/Fc+) | Ered (V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Eg (eV) | Reference |

| Bi-nuclear Boron Complex 1 | - | -1.78 | - | -3.02 | - | [1] |

| Bi-nuclear Boron Complex 2 | - | -1.79 | - | -3.01 | - | [1] |

| P,B-Functionalized Pyrene 3 | 0.82 | -2.01 | -5.62 | -2.79 | 2.83 | [5] |

| P,B-Functionalized Pyrene 6 | 0.79 | -1.90 | -5.59 | -2.90 | 2.69 | [5] |

| Boraolympicenyl Radical 1a | 0.14 | -1.92 | - | - | - | [6] |

| Boraolympicenyl Radical 1b | 0.11 | -1.98 | - | - | - | [6] |

Visualizing Workflows and Mechanisms

Diagrams created using DOT language can effectively illustrate experimental workflows and mechanistic pathways.

Caption: Workflow for the synthesis of pyrene-boronic acid and its application in fluoride sensing.

Caption: Step-by-step workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Structure-Property Relationships

The electronic properties of pyrene-containing organoboron compounds can be systematically tuned by modifying their chemical structure.

Caption: Relationship between structural modifications and electronic properties of pyrene-organoboron compounds.

Conclusion and Future Outlook

Pyrene-containing organoboron compounds represent a promising class of materials with highly tunable electronic and photophysical properties. The ability to modify both the pyrene core and the boron center provides a vast chemical space for designing molecules with desired characteristics for specific applications. Future research in this area will likely focus on the development of new synthetic methodologies to create more complex and stable architectures, the exploration of their application in theranostics and advanced electronic devices, and the use of computational chemistry to predict and rationalize their properties, thereby accelerating the discovery of new functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Pyrene-based BODIPY: synthesis, photophysics and lasing properties under UV-pumping radiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Phosphine→Borane‐Functionalized Pyrenes and Anthracenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fluorescence Mechanism of Pyrene-1-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of pyrene-1-boronic acid pinacol ester, a versatile molecule increasingly utilized in the development of fluorescent sensors and probes. This document details the underlying photophysical principles, summarizes key quantitative data from related compounds, provides detailed experimental methodologies, and illustrates the signaling pathways through diagrams.

Core Fluorescence Mechanism: Photoinduced Electron Transfer (PET)

The fluorescence of pyrene-1-boronic acid pinacol ester is primarily governed by a phenomenon known as Photoinduced Electron Transfer (PET). In its unbound state, the boronic acid pinacol ester moiety acts as an efficient quencher of the pyrene fluorophore's emission.

Upon excitation of the pyrene fluorophore with an appropriate wavelength of light, an electron is promoted to an excited state. In the absence of an analyte, this excited electron can be transferred from the pyrene (the donor) to the electron-deficient boronic acid pinacol ester group (the acceptor). This non-radiative decay pathway, PET, effectively quenches the fluorescence, resulting in a low or non-fluorescent "off" state.

The introduction of a suitable analyte, typically a diol-containing molecule, leads to the formation of a stable cyclic boronate ester. This binding event alters the electronic properties of the boron center, making it less electron-accepting. Consequently, the PET process is inhibited, and the radiative decay pathway (fluorescence) is restored. This results in a significant increase in fluorescence intensity, creating a fluorescent "on" state. This "off-on" switching mechanism forms the basis of the sensing applications of pyrene-1-boronic acid pinacol ester.

Signaling Pathway Diagram

Caption: Photoinduced Electron Transfer (PET) mechanism of pyrene-1-boronic acid pinacol ester.

Quantitative Photophysical Data

| Compound | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference |

| Pyrene | 317 | - | 0.32 | Cyclohexane | [1] |

| LNU-45 (Pyrene-boronic acid polymer) | 365 | 469 | 0.21 | THF | [1] |

| LNU-47 (Pyrene-boronic acid polymer) | 365 | - | 0.13 | THF | [1] |

Note: The quantum yields of pyrene-boronic acid derivatives can be influenced by factors such as the solvent, pH, and the presence of quenchers.

Experimental Protocols

General Photophysical Characterization

This protocol outlines the standard procedure for characterizing the absorption and fluorescence properties of pyrene-1-boronic acid pinacol ester.

Caption: General workflow for photophysical characterization.

-

Sample Preparation: Prepare a dilute solution of pyrene-1-boronic acid pinacol ester in a spectroscopy-grade solvent (e.g., THF, acetonitrile, or a buffered aqueous solution). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength in a 1 cm path-length quartz cuvette to minimize inner filter effects.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-450 nm) to determine the wavelength of maximum absorption (λ_abs_max).

-

Fluorescence Spectroscopy:

-

Set the excitation wavelength of the spectrofluorometer at or near the λ_abs_max.

-

Record the emission spectrum over a wavelength range that encompasses the expected pyrene monomer emission (typically 370-420 nm) and any potential excimer emission (around 450-550 nm).

-

Ensure that the recorded spectra are corrected for the instrument's wavelength-dependent detector and optics sensitivity.

-

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard.

Caption: Workflow for relative quantum yield determination.

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to pyrene-1-boronic acid pinacol ester. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or anthracene in ethanol (Φ_F = 0.27) are common standards for the UV-visible region.

-

Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbances at the excitation wavelength should be kept below 0.1.

-

Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions and note the absorbance value at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength, and identical instrument settings (e.g., slit widths) for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R × (I_S / I_R) × (A_R / A_S) × (η_S² / η_R²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and the reference standard, respectively.

-

Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is a critical parameter for understanding the excited state dynamics.

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a pulsed LED), a sample holder, a sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of the sample as described for fluorescence spectroscopy.

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The time difference between the excitation pulse ("start") and the detection of the first emitted photon ("stop") is measured by the TCSPC electronics.

-

This process is repeated many times, and the time differences are collected into a histogram, which represents the fluorescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ). The quality of the fit is assessed by statistical parameters such as chi-squared (χ²).

Frontier Molecular Orbitals and the PET Mechanism

The efficiency of the PET process is dictated by the relative energy levels of the frontier molecular orbitals of the pyrene donor and the boronic acid pinacol ester acceptor.

-

Highest Occupied Molecular Orbital (HOMO): The energy level from which an electron is removed.

-

Lowest Unoccupied Molecular Orbital (LUMO): The energy level to which an electron is added.

For PET to occur, the LUMO of the acceptor (boronic acid pinacol ester) must be at a lower energy level than the LUMO of the excited donor (pyrene). Upon binding a diol, the energy of the LUMO of the boronate ester is raised, making the electron transfer process energetically unfavorable and thus inhibiting PET.

Computational studies on pyrene and its derivatives suggest that the HOMO and LUMO are primarily localized on the pyrene core. Theoretical calculations for pyrene indicate a HOMO-LUMO energy gap of approximately 3.84 eV. The introduction of the boronic acid pinacol ester group will influence these energy levels, facilitating the PET process in the unbound state.

Logical Relationship Diagram

Caption: Frontier molecular orbital energy relationship in the PET mechanism.

This guide provides a foundational understanding of the fluorescence mechanism of pyrene-1-boronic acid pinacol ester. For specific applications, it is recommended to perform detailed photophysical characterization of the compound under the relevant experimental conditions.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of Pyrene-1-Boronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and representative reaction conditions for the Suzuki-Miyaura cross-coupling reaction utilizing pyrene-1-boronic acid pinacol ester. This versatile reaction enables the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules with a pyrene moiety, a common structural motif in materials science and medicinal chemistry.

I. Overview and Introduction

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of the boron-containing reagents.[2][3] Pyrene-1-boronic acid pinacol ester is a valuable building block that allows for the introduction of the large, planar, and fluorescent pyrene core into various molecular scaffolds. Pinacol esters, in particular, offer enhanced stability and ease of handling compared to their corresponding boronic acids.[4]